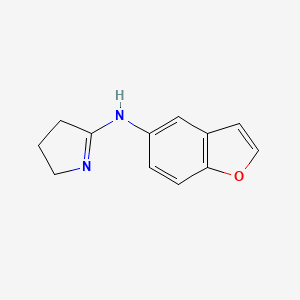
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is a compound that features a benzofuran ring fused with a pyrrolidine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has attracted attention in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the construction of the benzofuran ring followed by the formation of the pyrrolidine ring. One common method includes the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. The pyrrolidine ring can be introduced through a series of cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to ensure high efficiency and yield. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the large-scale synthesis of benzofuran compounds . These methods are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used with catalysts like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine exerts its effects involves interaction with various molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. For instance, some benzofuran derivatives have been shown to inhibit the activity of certain kinases, leading to anti-tumor effects . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparación Con Compuestos Similares
Similar Compounds
5-EAPB (1-(benzofuran-5-yl)-N-ethylpropan-2-amine): Structurally related and known for its potential entactogenic effects.
Benzofuran-based pyrazoline-thiazoles: Known for their antimicrobial activities.
Uniqueness
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its combined benzofuran and pyrrolidine structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H12N2O/c1-2-12(13-6-1)14-10-3-4-11-9(8-10)5-7-15-11/h3-5,7-8H,1-2,6H2,(H,13,14) |
Clave InChI |
RWFYXWTXRYJCQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)NC2=CC3=C(C=C2)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
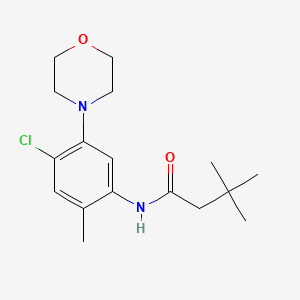

![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)

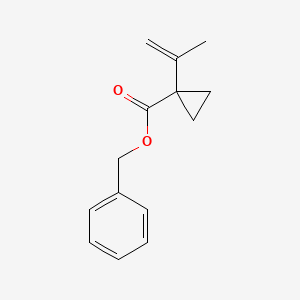

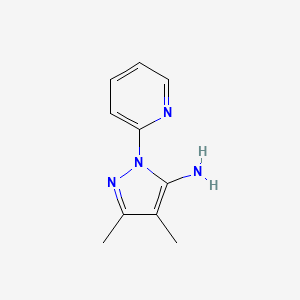
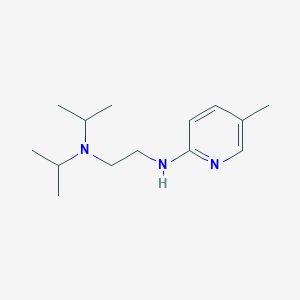
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)

